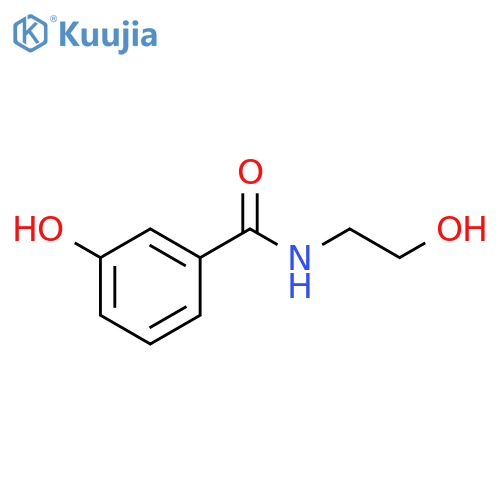

Cas no 15788-99-5 (3-hydroxy-N-(2-hydroxyethyl)benzamide)

3-hydroxy-N-(2-hydroxyethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-hydroxy-N-(2-hydroxyethyl)benzamide

- BenzaMide, 3-hydroxy-N-(2-hydroxyethyl)-

- SCHEMBL9667962

- Z31725204

- D86005

- AKOS003613111

- Oprea1_569195

- 15788-99-5

- DTXSID50515457

- EN300-78213

- QAA78899

-

- インチ: InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13)

- InChIKey: FUUOJLKDTDVFIJ-UHFFFAOYSA-N

- ほほえんだ: c1cc(cc(c1)O)C(=O)NCCO

計算された属性

- せいみつぶんしりょう: 181.07389321g/mol

- どういたいしつりょう: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 427.2±30.0 °C at 760 mmHg

- フラッシュポイント: 212.2±24.6 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

3-hydroxy-N-(2-hydroxyethyl)benzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-hydroxy-N-(2-hydroxyethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H594583-100mg |

3-hydroxy-N-(2-hydroxyethyl)benzamide |

15788-99-5 | 100mg |

$ 250.00 | 2022-06-04 | ||

| TRC | H594583-50mg |

3-hydroxy-N-(2-hydroxyethyl)benzamide |

15788-99-5 | 50mg |

$ 160.00 | 2022-06-04 | ||

| Enamine | EN300-78213-0.1g |

3-hydroxy-N-(2-hydroxyethyl)benzamide |

15788-99-5 | 95% | 0.1g |

$180.0 | 2024-05-22 | |

| Enamine | EN300-78213-10.0g |

3-hydroxy-N-(2-hydroxyethyl)benzamide |

15788-99-5 | 95% | 10.0g |

$2231.0 | 2024-05-22 | |

| Aaron | AR001QHR-100mg |

Benzamide, 3-hydroxy-N-(2-hydroxyethyl)- |

15788-99-5 | 95% | 100mg |

$273.00 | 2023-12-15 | |

| A2B Chem LLC | AA79891-5g |

3-Hydroxy-n-(2-hydroxyethyl)benzamide |

15788-99-5 | 95% | 5g |

$1619.00 | 2024-04-20 | |

| Aaron | AR001QHR-5g |

Benzamide, 3-hydroxy-N-(2-hydroxyethyl)- |

15788-99-5 | 95% | 5g |

$2093.00 | 2023-12-15 | |

| A2B Chem LLC | AA79891-2.5g |

3-Hydroxy-n-(2-hydroxyethyl)benzamide |

15788-99-5 | 95% | 2.5g |

$1105.00 | 2024-04-20 | |

| A2B Chem LLC | AA79891-50mg |

3-Hydroxy-n-(2-hydroxyethyl)benzamide |

15788-99-5 | 95% | 50mg |

$163.00 | 2024-04-20 | |

| A2B Chem LLC | AA79891-250mg |

3-Hydroxy-n-(2-hydroxyethyl)benzamide |

15788-99-5 | 95% | 250mg |

$306.00 | 2024-04-20 |

3-hydroxy-N-(2-hydroxyethyl)benzamide 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

3-hydroxy-N-(2-hydroxyethyl)benzamideに関する追加情報

3-ヒドロキシ-N-(2-ヒドロキシエチル)ベンズアミド(CAS No. 15788-99-5)の総合解説:特性・応用・最新研究動向

3-ヒドロキシ-N-(2-ヒドロキシエチル)ベンズアミド(CAS No. 15788-99-5)は、有機合成化学や機能性材料分野で注目される化合物です。ヒドロキシ基を2つ含む特異な構造から、化粧品成分や医薬中間体としての潜在的な応用が研究されています。近年、持続可能な原料や生分解性物質への需要増加に伴い、環境負荷の低い本化合物の役割が再評価されています。

化学的性質としては、分子式C9H11NO3で示される白色~淡黄色の結晶性粉末で、水溶性と有機溶媒溶解性を併せ持ちます。熱安定性に優れ、200℃前後まで分解せず、製剤プロセスでの取り扱いやすさが特徴です。2023年の研究では、抗酸化活性を示すことが報告され、スキンケア製品への応用に関する特許出願が増加傾向にあります。

産業応用においては、UV吸収剤やポリマー改質剤としての機能が注目されています。特に、生体適合性ポリマーの合成時に添加剤として用いることで、材料の柔軟性向上効果が確認されました。また、マイクロプラスチック問題への対応として、本化合物を組み込んだ生分解性プラスチックの開発研究が欧州で進められています。

安全性に関するデータでは、OECDガイドラインに基づく急性毒性試験(経口)でLD50>2000 mg/kgと低毒性が確認されています。非刺激性の特性から、コンタクトレンズ素材や医療���接着剤への適用可能性も検討されています。ただし、pH安定性に留意する必要があり、強酸性条件下では加水分解が進行するため、製剤設計時の注意点として指摘されています。

最新の市場動向として、クリーンビューティー市場の拡大に伴い、天然由来成分との複合化研究が活発化しています。例えば、グリチルリチン酸との組み合わせで抗炎症効果が相乗的に増強されることが発見され、敏感肌用化粧水の有効成分としての利用が期待されています。2024年の業界レポートでは、本化合物の世界市場規模が2023年比17%成長と予測されています。

研究開発の最前線では、ナノカプセル化技術を用いた徐放化製剤の開発が進行中です。ドラッグデリバリーシステム(DDS)への応用を目指し、標的指向性を高める分子修飾の研究が日本の大学機関で進められています。さらに、AI構造解析を活用した新規誘導体の設計では、分子シミュレーションによる活性予測が効率化され、創薬プロセスの短縮に貢献しています。

環境面での利点として、グリーンケミストリーの原則に沿った合成法の開発が進んでいます。従来の有機溶媒を使用する方法に代わり、超臨界二酸化炭素を反応媒体とする新プロセスが提案され、エネルギー消費量を40%削減可能と報告されています。この技術は、カーボンニュートラルを目指す化学メーカーから高い関心を集めています。

今後の展望として、バイオベース原料からの合成ルート確立が課題です。現行の石油由来原料に依存しない、サステナブル調達を実現するため、微生物発酵を利用した生産技術の特許出願が増加しています。また、創薬プラットフォームとしての可能性を探るため、構造活性相関(SAR)研究が国際共同プロジェクトとして推進される予定です。

15788-99-5 (3-hydroxy-N-(2-hydroxyethyl)benzamide) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)